Dimethylcyanamide

描述

Significance and Research Context of Dimethylcyanamide

This compound (C₃H₆N₂) is an organic compound featuring a cyanamide (B42294) functional group with two methyl groups attached to one of the nitrogen atoms. cymitquimica.com It is a colorless to pale yellow liquid that is soluble in water and various organic solvents, a property that enhances its versatility in chemical reactions. cymitquimica.com The significance of this compound in chemical research stems from its dual nature, capable of acting as both a nucleophile and an electrophile. This allows it to participate in a wide array of chemical transformations, including nucleophilic substitutions and condensation reactions. cymitquimica.com

Its primary role is as a versatile building block and reagent in organic synthesis. lookchem.com It is particularly noted for its use in the synthesis of heterocyclic compounds, such as 1,3-oxazines, triazoles, and pyrimidines. mdpi.com Furthermore, this compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com The compound's reactivity has also been harnessed in the development of polymers. cymitquimica.com

In the realm of coordination chemistry, this compound and other substituted cyanamides are intriguing ligands due to their multiple potential coordination sites: the nitrile nitrogen, the nitrile π-bond, and the amine nitrogen. mdpi.com This has led to the synthesis and characterization of various organometallic complexes with potential applications in materials science. mdpi.comresearchgate.net The study of its reactions with organoaluminium compounds, for instance, has revealed coordination through the cyanide nitrogen. rsc.org

Historical Overview of this compound Research

The synthesis of this compound has been explored through various methods over the years. Early methods involved the reaction of cyanogen (B1215507) chloride with dimethylamine (B145610) in either an aqueous solvent or a water-immiscible organic solvent. google.com Another approach involved treating sodium or potassium cyanide and dimethylamine with chlorine in an aqueous solution. google.com A 1909 publication by McKee describes the preparation of this compound by reacting bromocyanogen with dimethylamine, achieving an 80% yield. google.com

These early methods, however, were often plagued by issues such as low yields and complex procedures. google.com For instance, the reaction of cyanogen chloride with dimethylamine in a water-immiscible organic solvent could lead to the precipitation of dimethylamine hydrochloride, complicating the process. google.com The need for safer and more efficient production methods has been a driving force in the continued research into its synthesis. google.com

The last decade has seen a significant surge in the application of substituted cyanamides, including this compound, in synthetic chemistry. mdpi.com This has been accompanied by the development of more sustainable and robust synthetic routes to this important class of compounds. nih.gov

Scope and Objectives of Current Academic Inquiry

Contemporary research on this compound is multifaceted, spanning organic synthesis, coordination chemistry, and physical-organic studies. A major focus remains on expanding its utility as a synthetic precursor. Researchers are actively exploring its participation in novel cycloaddition reactions and metal-catalyzed transformations to construct complex molecular architectures. mdpi.com For example, recent studies have detailed its use in [2+2+2] cycloaddition reactions catalyzed by iron and nickel complexes to produce N,N-disubstituted 2-aminopyridines. mdpi.comtcichemicals.com

Another significant area of investigation is the cleavage of the N-CN bond in cyanamides. mdpi.com This can provide access to electrophilic cyanating agents or amino-transfer reagents, opening up new avenues for the difunctionalization of multiple bonds. mdpi.com The development of metal-catalyzed aminocyanation reactions, which simultaneously install an amino and a nitrile group, is a relatively unexplored but promising field. mdpi.com

In coordination chemistry, the focus is on understanding the binding properties of this compound with various metal centers and exploring the reactivity of the resulting complexes. mdpi.comresearchgate.netacs.org The synthesis of novel metal complexes containing this compound as a ligand continues to be an active area of research, with studies on cobalt(II) complexes being a recent example. mdpi.comnih.govresearchgate.net

Furthermore, the physical and chemical properties of this compound continue to be investigated to provide a deeper understanding of its reactivity. chemeo.com Studies on the effects of ionizing radiation on this compound, for example, have identified various radical species, providing insights into its electronic structure and decomposition pathways. rsc.orgpsu.edu

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | cymitquimica.comnih.govtcichemicals.com |

| Molecular Weight | 70.09 g/mol | chemeo.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 161–163 °C | |

| Melting Point | -42 °F (-41 °C) | nih.govnoaa.gov |

| Density | 0.88 g/mL | nih.govnoaa.gov |

| Flash Point | 160 °F (71 °C) | tcichemicals.comnih.gov |

| Solubility | Soluble in water, acetone, ethanol (B145695), and ether | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

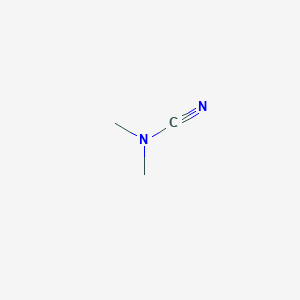

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGOUCJGXNLJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025116 | |

| Record name | Dimethyl cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl cyanamide is a clear liquid. (NTP, 1992), Colorless liquid; [Hawley] | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C @ 760 MM HG | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (NTP, 1992), 160 °F (71 °C) (CLOSED CUP) | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), VERY SOL IN WATER, SOL IN ALCOHOL, ETHER & ACETONE | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.88 (NTP, 1992) - Less dense than water; will float, 0.876 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.42 (AIR= 1) | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.0 [mmHg], 40 MM HG @ 80 °C | |

| Record name | Dimethyl cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4942 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, MOBILE LIQUID | |

CAS No. |

1467-79-4 | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylcyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl cyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P25IPQ8GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42 °F (NTP, 1992), -41.0 °C | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CYANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Dimethylcyanamide

Established Synthetic Routes to Dimethylcyanamide

The traditional synthesis of this compound and other disubstituted cyanamides relies on a set of foundational reactions that have been refined over time. These methods, while effective, often involve toxic reagents and require careful handling.

One of the most direct methods for the synthesis of this compound is the reaction between Dimethylamine (B145610) and Cyanogen (B1215507) chloride. This reaction is typically conducted in a water/organic solvent system, where the organic solvent is immiscible with water. In this process, one mole of Cyanogen chloride reacts with two moles of Dimethylamine. The first mole of Dimethylamine acts as the nucleophile, attacking the electrophilic carbon of the Cyanogen chloride, while the second mole serves as a base to neutralize the hydrogen chloride byproduct. The reaction can be summarized as follows:

2 (CH₃)₂NH + ClCN → (CH₃)₂NCN + (CH₃)₂NH₂Cl

This method is effective but requires the use of highly toxic Cyanogen chloride, a significant safety concern.

| Reactant 1 | Reactant 2 | Key Feature | Product |

| Dimethylamine | Cyanogen Chloride | Utilizes 2 equivalents of amine | This compound |

A notable and less common synthesis of this compound involves the reaction of Nitromethane with Tris(dimethylamino)arsine. This reaction proceeds via a combined amination and dehydration mechanism. The process is exothermic and results in the evolution of Dimethylamine gas and the precipitation of arsenic trioxide. This transformation, reported in 1966, provides this compound in a high yield of 80% rsc.org. The reaction is distinct from more common cyanation methods and showcases a unique reactivity of the organoarsenic reagent rsc.org.

The proposed mechanism involves the initial interaction of Tris(dimethylamino)arsine with Nitromethane, leading to a series of intermediates that ultimately eliminate arsenic trioxide and form the cyanamide (B42294) functional group rsc.org.

| Reactant 1 | Reactant 2 | Yield | Byproducts |

| Nitromethane | Tris(dimethylamino)arsine | 80% | Arsenic trioxide, Dimethylamine |

The electrophilic cyanation of secondary amines is the most prevalent and widely studied method for producing disubstituted cyanamides like this compound. nih.gov The classic reagent for this transformation is Cyanogen bromide (BrCN), which, despite its effectiveness, is highly toxic. nih.govresearchgate.net The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the cyanogen halide.

To circumvent the hazards associated with cyanogen halides, several alternative methods have been developed. One significant advancement involves the in situ generation of an electrophilic cyanating agent. For instance, the use of household bleach (sodium hypochlorite, NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN) generates a reactive species, likely Cyanogen chloride, which then readily reacts with a secondary amine to produce the corresponding cyanamide in good to excellent yields nih.gov.

| Amine | Cyanating Agent | Key Feature |

| Secondary Amine (e.g., Dimethylamine) | Cyanogen bromide | Traditional, highly effective, but toxic |

| Secondary Amine | Trimethylsilyl cyanide (TMSCN) + Bleach (NaClO) | Safer alternative, in situ generation of cyanating agent |

The synthesis of cyanamides from isocyanates via a deoxygenation protocol is cited as an established method. researchgate.net This conceptual route involves the removal of the oxygen atom from the isocyanate functional group (R-N=C=O) to yield the corresponding cyanamide (R-N=C=N). However, specific reagents, mechanisms, and detailed research findings for a direct deoxygenation reaction of this type are not extensively detailed in the readily available chemical literature. While the conversion is plausible, it is less commonly documented than other synthetic pathways.

The conversion of N,N-disubstituted thioureas to the corresponding cyanamides through desulfurization is a well-established and versatile method. researchgate.net This approach involves the removal of the sulfur atom from the thiourea backbone, which can be accomplished using a variety of reagents.

Common methods include the use of iodine or hypervalent iodine(III) reagents. researchgate.net Transition metal catalysis, for example with iron-mediated systems, has also proven effective for this transformation, allowing the reaction to proceed under mild, room-temperature conditions. ias.ac.in These methods are generally efficient and applicable to a wide range of substrates, providing good to excellent yields of the desired cyanamide products. ias.ac.in

| Starting Material | Reagent Type | Example Reagents |

| N,N-Disubstituted Thiourea | Halogen-based | Iodine (I₂) |

| N,N-Disubstituted Thiourea | Hypervalent Iodine | Phenyliodine diacetate (PIDA) |

| N,N-Disubstituted Thiourea | Transition Metal | Iron(III) sulfate (B86663) (Fe₂(SO₄)₃) |

Novel and Emerging Synthetic Approaches for this compound and Related Cyanamides

Recent research in cyanamide synthesis has focused on developing safer, more efficient, and environmentally benign methodologies, moving away from the reliance on highly toxic reagents like cyanogen halides. researchgate.netCurrent time information in Santa Cruz, CA, US.

One promising approach is the use of Trichloroacetonitrile as an inexpensive and less toxic cyano source for the N-cyanation of secondary amines. nih.govcardiff.ac.uk This one-pot, two-step procedure is operationally simple and provides good isolated yields for a diverse range of cyanamides. researchgate.net The method has shown distinct selectivity compared to Cyanogen bromide, making it a valuable alternative. researchgate.netCurrent time information in Santa Cruz, CA, US.

Another area of innovation is the development of copper-catalyzed oxidative N-cyanation reactions. These methods use a copper source, often in conjunction with an oxidant, to facilitate the formation of the N-CN bond. nih.gov

Furthermore, the concept of deoxycyanamidation has been explored, for instance, in the one-pot conversion of alcohols into tertiary cyanamides. researchgate.net This is achieved using reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which acts as both a cyano source and a sulfonyl transfer agent. researchgate.net These emerging strategies highlight the ongoing efforts to expand the toolkit for cyanamide synthesis, offering greater flexibility and improved safety profiles for chemists. nih.govCurrent time information in Santa Cruz, CA, US.

Plasma-Triggered Methanol/Ammonia (B1221849) Coupling for N,N-Dimethylcyanamide

A promising and environmentally conscious approach to N,N-dimethylcyanamide synthesis involves a plasma-triggered coupling reaction of methanol and ammonia. This method utilizes a dielectric barrier discharge to convert a mixture of methanol and ammonia into a plasma state, facilitating the direct formation of this compound. Research has systematically investigated the influence of various factors on the reaction's efficiency, including the plasma reactor's configuration, discharge conditions, and reaction parameters. Under optimized conditions, this process can achieve a nitrile compound selectivity of 22.1% with a methanol conversion rate of 51.5%. Optical emission spectroscopy analysis suggests that the C≡N species generated within the plasma is a crucial reactive intermediate in the synthesis of the nitrile compounds.

Utilization of Trichloroacetonitrile as a Cyano Source for Cyanamide Synthesis

Trichloroacetonitrile has been identified as a versatile reagent for the synthesis of cyanamides. Its utility stems from the electron-withdrawing nature of the trichloromethyl group, which activates the nitrile group for nucleophilic addition. This reactivity makes trichloroacetonitrile an effective cyano source in various synthetic transformations, including the Overman rearrangement, where it is used to convert allylic alcohols into allylic amines. While specific conditions for the direct synthesis of this compound using this reagent are part of broader synthetic strategies, its reactivity profile highlights its potential as a valuable tool in cyanamide chemistry.

One-Pot Deoxycyanamidation of Alcohols

A significant advancement in cyanamide synthesis is the development of a one-pot deoxycyanamidation of alcohols. This method employs N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a dual-function reagent, acting as both a sulfonyl transfer agent and a cyanamide source. This approach provides access to a diverse range of tertiary cyanamides, including this compound, in excellent isolated yields. The reaction proceeds by exploiting the desulfonylative reactivity pathway of NCTS, a departure from its more common application in electrophilic cyanation processes.

Catalytic Synthesis of Cyanamides from Selenoureas and Thioureas

The catalytic conversion of thioureas and selenoureas represents another important route to cyanamides. The desulfurization of thioureas is a well-established method, with various reagents and catalytic systems developed to facilitate this transformation. For instance, iron-mediated desulfurization has been shown to be an efficient method for producing substituted cyanamides under mild, room temperature conditions. Similarly, cyanamides can be prepared through the deselenization of selenoureas. One-pot methods utilizing hypervalent iodine have been described for the conversion of aryl-isoselenocyanates into a variety of cyanamides.

Industrial Production Methodologies and Scalability

The primary industrial method for producing this compound involves the reaction of dimethylamine with cyanogen chloride. This process is typically carried out in a water/organic solvent system, where the organic solvent is immiscible with water. This two-phase system facilitates the separation of the product. After the reaction, the organic solvent containing the this compound is separated, and the product is isolated, often by distillation. One patented process reports a high yield of 98.5 mol% based on cyanogen chloride.

Key parameters for this industrial process include careful control of the stoichiometry, temperature, and pH. For instance, a molar ratio of approximately 2 to 2.2 moles of dimethylamine per mole of cyanogen chloride is often preferred to neutralize the hydrogen chloride byproduct while minimizing excess dimethylamine that would require separation. The reaction temperature is typically maintained between 15-20°C, and the pH is controlled within a range of 6-8.

While effective, this method presents scalability challenges primarily related to the handling of the highly toxic and volatile cyanogen chloride. Ensuring the safety of the process and minimizing environmental impact are critical considerations for large-scale production.

The scalability of the newer, laboratory-scale methods remains a subject of ongoing research and development. While plasma-based synthesis offers a greener alternative, its energy consumption and the complexity of the required equipment are significant hurdles for industrial-scale implementation. A techno-economic assessment of plasma-assisted CO2 hydrogenation to methanol suggests that such processes are not yet economically competitive with conventional methods. Similarly, the one-pot deoxycyanamidation and the catalytic methods using thioureas and selenoureas, while efficient on a lab scale, require further investigation to assess their economic viability and address challenges related to catalyst cost, recovery, and the handling of reagents on a large scale.

Methodological Considerations for Reproducible Synthesis Protocols

Ensuring the reproducibility of this compound synthesis, particularly on an industrial scale, necessitates rigorous control over critical process parameters and the implementation of advanced analytical techniques.

To achieve a higher degree of process control and ensure batch-to-batch consistency, Process Analytical Technology (PAT) can be implemented. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. Tools such as in-situ infrared (IR) and Raman spectroscopy can be used for real-time monitoring of reactant consumption and product formation. This allows for immediate adjustments to the process parameters to maintain optimal conditions.

For emerging synthetic methodologies, establishing reproducible protocols involves a thorough understanding of the reaction mechanism and the influence of all variables. For plasma-based synthesis, this includes precise control over gas flow rates, pressure, and plasma power. In catalytic reactions, parameters such as catalyst loading, reaction time, temperature, and solvent purity must be carefully controlled and documented.

The development of robust and reproducible synthesis protocols is essential for the reliable production of high-quality this compound, regardless of the chosen synthetic route. A combination of fundamental process understanding, stringent control of reaction parameters, and the application of modern analytical tools is key to achieving this goal.

Chemical Reactivity and Mechanistic Studies of Dimethylcyanamide

Fundamental Reaction Types of Dimethylcyanamide

This compound ((CH₃)₂NCN) is a versatile organonitrogen compound that participates in a variety of chemical reactions due to the unique electronic nature of its cyanamide (B42294) functional group. mdpi.comcymitquimica.com This section explores the fundamental reaction types of this compound, including oxidation, reduction, substitution, and polymerization.

Oxidation Reactions and Product Formation

This compound reacts with strong oxidizing agents, leading to the formation of various oxidation products. For instance, during the chlorination of water containing dimethylamine (B145610), monochloramine can oxidize 1,1-dimethylhydrazine (B165182) (a potential intermediate) to produce this compound, alongside N-nitrosodimethylamine (NDMA) and dimethylformamide. acs.org In one study, at a 10:1 ratio of monochloramine to 1,1-dimethylhydrazine, the yield of this compound was 4.6%. acs.org

| Reactant | Oxidizing Agent | Product(s) | Yield (%) |

| 1,1-Dimethylhydrazine | Monochloramine | This compound, N-Nitrosodimethylamine, Dimethylformamide | 4.6 (for this compound) |

Reduction Reactions and Product Formation

The reduction of this compound can yield products such as dimethylamine. While dialkylcyanamides like this compound are not easily reduced electrochemically, chemical reduction with sodium can lead to different outcomes. cdnsciencepub.com The action of sodium on this compound primarily results in trimerization to form 2,4,6-tris(N,N-dimethylamino)-1,3,5-triazine. cdnsciencepub.com

| Reactant | Reducing Agent | Product | Yield (%) |

| This compound | Sodium | 2,4,6-tris(N,N-dimethylamino)-1,3,5-triazine | 94 (crude) |

Substitution Reactions, including Nucleophilic and Electrophilic Pathways

This compound can participate in substitution reactions, acting as both a nucleophile and an electrophile. mdpi.com The nitrogen atom of the amino group is nucleophilic, while the carbon atom of the nitrile group is electrophilic. researchgate.net

In the von Braun reaction, a tertiary amine reacts with cyanogen (B1215507) bromide to form an organocyanamide. wikipedia.org For example, trimethylamine (B31210) reacts with cyanogen bromide in a two-step nucleophilic substitution to produce this compound and bromomethane. wikipedia.org

This compound can also undergo nucleophilic addition. It is considered a more reactive substrate for metal-mediated nucleophilic additions compared to alkyl cyanides. chemicalbook.com For instance, it reacts with phenyllithium (B1222949) to form 2,4-bis(dimethylamino)-6-phenyl-1,3,5-triazine.

Furthermore, this compound is utilized in palladium-catalyzed synthesis of arylamidines from aryltrifluoroborates, showcasing its role in substitution reactions. acs.orgdiva-portal.org

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| von Braun Reaction | Trimethylamine, Cyanogen Bromide | - | This compound, Bromomethane |

| Nucleophilic Addition | This compound, Phenyllithium | - | 2,4-bis(dimethylamino)-6-phenyl-1,3,5-triazine |

| Palladium-Catalyzed Coupling | This compound, Aryltrifluoroborates | Pd(O₂CCF₃)₂, 6-methyl-2,2'-bipyridyl, TFA | Arylamidines |

Polymerization Reactions, including Metal- and Metal Compound-Induced Polymerization

This compound can undergo polymerization, particularly in the presence of metals and certain metal compounds. noaa.govnih.gov This reactivity is a known characteristic of nitriles. chemicalbook.comnih.gov Reagents such as tetrachlorosilane (B154696) and zinc chloride can promote these reactions. chemicalbook.com The cyclotrimerization of this compound to form substituted triazines is a well-documented example of this type of reaction. research-solution.com For instance, tungsten and molybdenum bronzes have been shown to catalyze the cyclotrimerization of this compound to produce altretamine (B313) (hexamethylmelamine). research-solution.com Aluminum-based catalysts, such as [Al(NMe₂)₃]₂, can also induce spontaneous cyclotrimerization. cardiff.ac.uk

| Reactant | Catalyst/Inducer | Product |

| This compound | Tungsten Bronze / Molybdenum Bronze | Altretamine, Pentamethyl-1,3,5-triazine-2,4,6-triamine |

| This compound | [Al(NMe₂)₃]₂ | Substituted Triazine |

Detailed Mechanistic Investigations of this compound Transformations

Nucleophilic and Electrophilic Duality in Reaction Mechanisms

The chemical behavior of this compound is largely defined by the dual nucleophilic and electrophilic nature of its cyanamide moiety. mdpi.comresearchgate.net The sp³-hybridized amino nitrogen acts as a nucleophilic center, while the electrophilic character resides in the nitrile unit. mdpi.comresearchgate.net This duality allows this compound to participate in a wide array of chemical transformations, including both nucleophilic additions and electrophilic substitutions.

This dual reactivity is central to its role in various synthetic applications. For example, in cycloaddition reactions, the nitrile group can act as a 2π partner. cardiff.ac.uknih.gov In gold-catalyzed cycloadditions with enynamides, the terminal nitrogen atom of this compound acts as a nucleophile, attacking a carbon atom of the enynamide. rsc.org

The mechanism of the von Braun reaction provides a clear illustration of this duality, involving two successive nucleophilic substitutions where the amine first acts as a nucleophile, and subsequently, the displaced bromide ion acts as a nucleophile. wikipedia.org

Under acidic conditions, it is proposed that the cyanamide nitrogen is protonated, forming a nitrilium ion, which enhances the electrophilicity of the nitrile carbon. researchgate.net This activation facilitates reactions with nucleophiles. Conversely, the lone pair on the amino nitrogen allows it to act as a nucleophile in various reactions. mdpi.com This inherent duality is a key feature in the mechanistic pathways of many reactions involving this compound.

Role as a Nucleophile in Nucleophilic Addition Reactions

This compound (Me₂NCN) functions as a reactive substrate in metal-mediated nucleophilic addition reactions, proving to be more reactive than simple alkylcyanides. chemicalbook.com The molecule's reactivity stems from the electronic character of the cyanamide group, which allows it to act as a nucleophile. The terminal nitrogen atom of the nitrile group (C≡N) can participate in nucleophilic attacks. rsc.org

A notable example of its nucleophilic behavior is the reaction with organolithium reagents. When this compound reacts with phenyllithium, it leads to the formation of triazine derivatives, such as 2,4-bis(dimethylamino)-6-phenyl-1,3,5-triazine. In gold-catalyzed cycloaddition reactions with enynamides, the terminal nitrogen atom of this compound initiates a nucleophilic attack on a carbon atom of the alkyne, a key step in forming five-membered ring intermediates. rsc.org This nucleophilic character is fundamental to its role in the construction of various heterocyclic systems. cymitquimica.commdpi.com

Role as an Electrophile in Electrophilic Substitution Reactions

While well-recognized for its nucleophilic properties, this compound also exhibits electrophilic behavior. This dual reactivity is crucial to its versatility in organic synthesis. The molecule can participate in reactions where it serves as an electrophilic cyanating agent through the cleavage of the N–CN bond. mdpi.com In electrophilic substitution, an electrophile is attacked by a pair of π-bonded electrons, followed by the abstraction of a proton to restore the system. libretexts.org In the context of this compound, the cyano group can be transferred to a nucleophilic substrate, which is characteristic of an electrophilic agent.

This electrophilic nature is particularly harnessed under rhodium catalysis, where N-cyanamides can be used as an electrophilic cyanation source for aryl and alkenyl substrates. mdpi.com While electrophilic substitution is a broad category of reactions, the ability of the cyanamide moiety to be transferred to another molecule, with the dimethylamino group acting as a leaving group, fits the profile of an electrophilic component in substitution pathways. mdpi.comlibretexts.org

Mechanism of Action with Metal Catalysts and Reactive Intermediates

This compound's reactivity is significantly influenced by the presence of metal catalysts, which facilitate the formation of complex organic molecules by activating the cyanamide. It interacts with a variety of metals, including aluminum, gold, iron, and cobalt, forming reactive intermediates that guide the reaction pathway. mdpi.comrsc.orgrsc.orgresearchgate.net

With gold catalysts, such as in the heterocyclization of alkynes, this compound is trapped by a β-gold(I)-vinyloxypyridinium intermediate, leading to the synthesis of 2-amino-1,3-oxazoles. mdpi.com In other gold-catalyzed cycloadditions, computational studies show that the reaction proceeds through intermediates formed after the nucleophilic attack of this compound on a gold-activated alkyne. rsc.org

In reactions with a diphenyldiphosphene-[W(CO)₅]₃ complex, the proposed mechanism involves the initial formation of a zwitterionic adduct, created by the nucleophilic attack of the cyanamide's terminal nitrogen onto the P=P double bond. acs.org this compound can also act as a ligand, coordinating to metal centers like cobalt(II) and tungsten, which can influence its subsequent reactivity. mdpi.comacs.orgacs.org For instance, it can substitute other ligands, like carbon monoxide in tungsten carbonyl complexes, to form new intermediates that then undergo further cyclization. acs.org Iron-catalyzed [2+2+2] cycloadditions with diynes also demonstrate the crucial role of metal catalysts in controlling the regioselectivity of the resulting pyridine (B92270) products. rsc.org

Specific Reaction Pathways and Mechanisms

Cyclotrimerization of this compound to Hexamethylmelamine

A significant and atom-economical reaction of this compound is its cyclotrimerization to produce hexamethylmelamine. rsc.org This transformation is challenging to achieve without catalysts or under harsh conditions. rsc.org However, the use of specific catalysts allows the reaction to proceed efficiently. rsc.orgamazonaws.com Hexamethylmelamine is a notable compound with applications as an antitumor agent. rsc.org

Catalysis by Aluminum Amide

The cyclotrimerization of this compound is effectively catalyzed by the main group catalyst tris(dimethylamido)aluminium, which exists as a dimer, [Al(NMe₂)₃]₂. rsc.orgamazonaws.comnih.gov This aluminum amide catalyst facilitates the reaction readily at room temperature. rsc.org The use of this catalyst provides a novel and efficient method for synthesizing hexamethylmelamine, achieving a high yield under optimized conditions. Experimental studies provide support for the proposed mechanism through the stoichiometric reaction of the [Al(NMe₂)₃]₂ precatalyst with this compound. research-solution.com

Density Functional Theory (DFT) Modeling of Catalytic Cycle

Detailed Density Functional Theory (DFT) modeling has been instrumental in elucidating the mechanistic pathway of the aluminum amide-catalyzed cyclotrimerization. rsc.orgnih.govrsc.org The calculations revealed that a simple mechanism where the aluminum center acts merely as a Lewis acid to facilitate a [2+2] addition has a prohibitively high activation energy of 46.0 kcal mol⁻¹, making it an unviable pathway. rsc.org

Instead, DFT modeling supports a more complex and facile mechanism. rsc.orgresearchgate.net This catalytic cycle involves three main stages:

Triple Insertion: The cycle is initiated by the insertion of a this compound molecule into an aluminum-amide (Al-N) bond of the catalyst. This is followed by two subsequent insertions of this compound molecules. rsc.orgamazonaws.comresearch-solution.com

Nucleophilic Ring Closure: After the three insertions, the resulting linear intermediate undergoes a nucleophilic ring closure. rsc.orgnih.govresearch-solution.com

De-insertion and Aromatization: The final step is an aromatizing de-insertion of the hexamethylmelamine product, which regenerates the catalyst. rsc.orgresearch-solution.com

This triple insertion, ring closure, and de-insertion mechanism provides a much lower energy barrier compared to the Lewis acid-catalyzed pathway, aligning with experimental observations. rsc.org

Table 1: Investigated Reaction Mechanisms for Cyclotrimerization

| Proposed Mechanism | Key Feature | Calculated Activation Energy (kcal mol⁻¹) | Viability |

|---|---|---|---|

| Lewis Acid Catalyzed [2+2] Addition | Aluminum center activates cyanamide | 46.0 | Prohibitively high; not viable rsc.org |

Cycloaddition Reactions of Cyanamides

This compound participates in a variety of cycloaddition reactions, serving as a valuable building block for the synthesis of diverse heterocyclic compounds. These reactions, often facilitated by transition metal catalysts, allow for the construction of complex molecular architectures in an atom-efficient manner.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition pathway is a key reaction for this compound in the synthesis of five-membered heterocycles. For instance, the thermolysis of 2H-azaphosphirene tungsten complexes in the presence of nitriles like this compound generates reactive nitrilium phosphane-ylide complexes. acs.orgrsc.org These intermediates, which act as 1,3-dipoles, can then undergo a [3+2] cycloaddition with another nitrile molecule. rsc.org When a mixture of benzonitrile (B105546) and this compound is used, a 2H-1,3,2-diazaphosphole complex is formed. acs.org These reactions highlight the utility of this compound in accessing novel phosphorus- and nitrogen-containing heterocyclic systems. acs.orgrsc.org

[2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful method for constructing six-membered rings, and this compound is an effective partner in these transformations. mdpi.comnih.gov This reaction typically involves the co-cyclization of this compound with two alkyne units, often from a diyne, to produce highly substituted 2-aminopyridines. nih.govnih.gov Various transition metals, including cobalt, rhodium, nickel, and iron, have been shown to catalyze this reaction. mdpi.comnih.gov The seminal work in this area demonstrated the cycloaddition of acetylene (B1199291) and cyanamide using a cobalt catalyst. nih.gov More recent developments have focused on iron and nickel catalysts, which offer advantages in terms of cost, availability, and regiocontrol. mdpi.com

Gold-Catalyzed Heterocyclization of Alkynes with Substituted Cyanamides

Gold catalysts have proven effective in mediating the heterocyclization of terminal alkynes with this compound. mdpi.com In a notable example, a variety of terminal alkynes undergo cyclization with this compound in the presence of a gold(I) catalyst (Ph3PAuNTf2) and an oxygen donor, 2-picoline oxide, to yield 5-substituted 2-amino-1,3-oxazoles. mdpi.comresearchgate.net The proposed mechanism involves the formation of a β-gold(I)-vinyloxypyridinium intermediate, which is subsequently trapped by the nitrile group of this compound to form the oxazole (B20620) ring. mdpi.com

Iron-Catalyzed Cycloaddition of Diynes and Cyanamides

Iron-catalyzed [2+2+2] cycloaddition reactions of diynes with this compound provide an atom-efficient and regioselective route to highly substituted 2-aminopyridines. nih.govnih.gov These reactions can be carried out at room temperature using a catalytic system typically composed of an iron(II) salt (e.g., FeI2 or FeCl2), a phosphine (B1218219) ligand, and a reducing agent like zinc dust. rsc.orgtcichemicals.comtcichemicals.com The method is applicable to both terminal and internal diynes. tcichemicals.com In reactions with unsymmetrical diynes, these iron-based systems can exhibit distinct regioselectivity, which can be complementary to that observed with other catalytic systems. nih.govrsc.org For example, one iron catalyst system showed a preference for placing the larger alkyne substituent adjacent to the pyridine nitrogen, while another system favored the opposite orientation. rsc.org

Table 2: Representative Iron-Catalyzed [2+2+2] Cycloaddition of a Diyne and this compound

| Diyne | Catalyst System | Product | Yield | Reference |

| Unsymmetrical dipropargyl amine | 5 mol% FeCl2, 10 mol% bis-(imino)pyridine, 10 mol% Zn dust | Pyrrolidine-fused pyridines | Good combined yields | rsc.org |

| Symmetrical diyne | FeI2, dppp, Zn dust | 2-Aminopyridine derivative | Good to excellent | tcichemicals.comtcichemicals.com |

dppp = 1,3-Bis(diphenylphosphino)propane

Nickel-Catalyzed Co-cyclization with Alkynes

Nickel complexes are highly effective catalysts for the [2+2+2] co-cyclization of diynes with this compound, yielding bicyclic N,N-disubstituted 2-aminopyridines. nih.gov These reactions often proceed at room temperature with low catalyst loadings and produce the desired products in good to excellent yields. nih.gov A common catalytic system involves the use of Ni(cod)2 in combination with an N-heterocyclic carbene (NHC) ligand, such as IMes. mdpi.comresearchgate.net This methodology is versatile, accommodating both internal and terminal diynes with a range of functional groups on the cyanamide partner. nih.gov In the case of unsymmetrical diynes, the nickel-catalyzed reaction can proceed with high regioselectivity. nih.gov The development of nickel catalysts, particularly those using bidentate phosphine ligands like Xantphos, has expanded the scope to include unactivated nitriles under ambient conditions. nih.gov

Table 3: Comparison of Catalysts in the [2+2+2] Cycloaddition of Diynes and Cyanamides

| Catalyst Metal | Typical Ligand | Key Advantages |

| Iron (Fe) | Phosphine, Bis(imino)pyridine | Low cost, high regioselectivity, mild conditions |

| Nickel (Ni) | N-Heterocyclic Carbene (NHC), Phosphine | High yields, room temperature, broad substrate scope |

| Cobalt (Co) | Cyclopentadienyl (Cp) | Historical significance, effective for simple alkynes |

| Rhodium (Rh) | BINAP | Cationic catalyst, effective in specific cases |

Computational Exploration of Gold-Catalyzed Cycloaddition Pathways

Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of gold-catalyzed cycloaddition reactions involving this compound. These studies have explored the reaction pathways, regioselectivity, and the influence of substrates on the reaction outcomes. rsc.orgresearchgate.net

In the gold(I)-catalyzed isotetradehydro-Diels-Alder cycloaddition of cyanamides and enynamides, DFT calculations have shown that the reaction likely initiates with the coordination of the gold catalyst to the alkyne of the enynamide. rsc.orgresearchgate.net Subsequently, the cyanamide attacks the alkynyl carbon, leading to the formation of either five-membered or six-membered heterocyclic rings. rsc.orgresearchgate.net The calculations indicate that the pathway leading to 2,6-diaminopyridine (B39239) derivatives generally has a lower activation energy, suggesting it is the more favorable route under mild conditions. rsc.orgresearchgate.net

Kukushkin and colleagues have also investigated the gold-catalyzed heterocyclization of alkynes with substituted cyanamides, including this compound, in the presence of an oxygen donor like 2-picoline oxide. mdpi.com This reaction yields 2-amino-1,3-oxazoles. mdpi.com The proposed mechanism involves the formation of a β-gold(I)-vinyloxypyridinium intermediate that is subsequently trapped by the nitrile of the cyanamide. mdpi.com

Recent research has also focused on the gold-catalyzed [4+2] cycloaddition of 1,6-enynes, where chiral bifunctional ligands are used to achieve high enantioselectivity. nih.gov These reactions can produce complex fused tricyclic compounds. nih.gov

| Reaction Type | Catalyst System | Reactants | Products | Key Mechanistic Feature |

| Isotetradehydro-Diels-Alder Cycloaddition | IPrAuCl (model) | Cyanamides, Enamides | 2,6-Diaminopyridines | Coordination of Au(I) to alkyne, followed by nucleophilic attack of cyanamide. rsc.orgresearchgate.net |

| Heterocyclization | Ph3PAuNTf2 / 2-picoline oxide | This compound, Terminal alkynes | 5-substituted 2-amino-1,3-oxazoles | Formation of a β-gold(I)-vinyloxypyridinium intermediate. mdpi.com |

| [4+2] Cycloaddition | Chiral Gold(I) Complex | 1,6-Enynes | Enantioenriched 5-6-6-fused tricyclic compounds | Use of chiral bifunctional P,N ligands for stereocontrol. nih.gov |

N-CN Bond Cleavage Reactions

The cleavage of the nitrogen-carbon (N-CN) bond in cyanamides like this compound unlocks a range of synthetic possibilities, allowing the molecule to act as a source of electrophilic cyanating agents, amino groups, or both simultaneously. mdpi.comnih.gov

The N-CN bond can be cleaved to generate an electrophilic "CN+" equivalent. mdpi.comnih.gov This reactivity is valuable for the cyanation of various nucleophiles. Historically, toxic reagents like cyanogen bromide have been used for this purpose. thieme-connect.comnih.gov However, modern methods focus on safer alternatives. For instance, the in-situ generation of cyanogen chloride from the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) by bleach provides an electrophilic cyanating agent that can react with secondary amines to form cyanamides. mdpi.comnih.gov Another approach involves the use of thiocyanoimidazolium salts, which can transfer a "CN+" group to secondary amines. mdpi.com N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are also effective electrophilic cyanating agents, particularly in transition metal-catalyzed C-H cyanation reactions. mdpi.com

This compound can also serve as an aminating agent, transferring its dimethylamino group to other molecules with the concurrent loss of the nitrile group. mdpi.comnih.gov This has been demonstrated in the ruthenium-catalyzed amination of 2-halobenzothiazoles and benzoxazoles. mdpi.com Furthermore, metal complexes of this compound can activate the nitrile group towards nucleophilic attack. For example, coordinating this compound to metal centers like cobalt(III), osmium(III), or platinum(II) significantly enhances its reactivity, allowing for amination with ammonia (B1221849) to form coordinated N,N-dimethylguanidine. acs.org

In certain reactions, both the amino and nitrile functionalities of the cyanamide are transferred to a substrate in a single operation, a process known as aminocyanation. mdpi.comnih.gov This difunctionalization is particularly useful for adding complexity to unsaturated systems. An example is the intramolecular aminocyanation of alkenes, which can be catalyzed by a cooperative system of palladium and a Lewis acid. cardiff.ac.uk This reaction is thought to proceed through oxidative addition of the palladium catalyst to the N-CN bond, which is activated by the Lewis acid. cardiff.ac.uk

Aminocyanation Reactions

Aminocyanation involves the simultaneous addition of an amino group and a cyano group across a multiple bond. scribd.com While related to other difunctionalization reactions like oxycyanation and carbocyanation, aminocyanation is a less explored area. scribd.com The cleavage of the N-CN bond in cyanamides provides a direct route to this transformation. mdpi.comnih.gov

Metal-catalyzed intramolecular aminocyanation of alkenes using cyanamides has been developed, offering a method to construct nitrogen-containing rings. cardiff.ac.uk These reactions often employ cooperative catalysis, for example, using palladium in conjunction with a Lewis acid, to facilitate the cleavage of the N-CN bond and subsequent cyclization. cardiff.ac.uk

Radical Chemistry of Cyanamides

The chemistry of cyanamides also extends into the realm of radical reactions. nih.gov N-acylcyanamides, for instance, have been used in radical cascade reactions to synthesize complex nitrogen-containing polycyclic frameworks, including guanidine (B92328) derivatives and natural product cores like deoxyvasicinone (B31485) and mackinazolinone. nih.gov

Coordination Chemistry of this compound

This compound [(CH₃)₂NCN] serves as a versatile ligand in coordination chemistry, exhibiting bonding characteristics that differentiate it from conventional nitriles. Its coordination behavior has been explored with a variety of metal centers, leading to the formation of diverse complexes with interesting structural features and reactivity.

Dialkyl-Cyanamide Complexes

Dialkylcyanamides, including this compound, function as ligands that can coordinate to metal centers through the nitrogen atom of the nitrile group. researchgate.net The coordination chemistry of these ligands has been systematically investigated, particularly in comparison to traditional nitrile ligands (RCN). researchgate.net Studies have revealed that dialkylcyanamide ligands often exhibit distinct quantitative and qualitative behaviors. researchgate.net

The synthesis of dialkylcyanamide complexes can be achieved through various routes, such as the reaction of a metal salt with the dialkylcyanamide ligand. For instance, bivalent metallic bis-cyanamide complexes of iron have been synthesized by reacting FeCl₂ with P(OEt)₃, followed by treatment with a dialkylcyanamide and subsequent addition of NaBPh₄. nih.gov

The coordination modes of dialkylcyanamides are a key aspect of their chemistry. researchgate.net Theoretical studies comparing homoleptic copper(I) complexes of nitriles and dialkylcyanamides indicate that while the nature of the Cu-N bond is similar, the cyanamide is a thermodynamically better ligand for the copper center. scispace.com This is supported by experimental observations where dialkylcyanamides can readily displace acetonitrile (B52724) from [Cu(NCMe)₄]⁺ to form [Cu(NCNR₂)₄]⁺ complexes in high yields. scispace.com

The reactivity of coordinated dialkylcyanamide ligands is also a subject of significant research. They have been shown to be more reactive than alkylcyanides towards metal-mediated nucleophilic additions. chemicalbook.com For example, the hydrolysis of platinum(IV)-coordinated dialkylcyanamides can lead to different products depending on the stereochemistry of the complex. The trans isomer of [PtCl₄(NCNMe₂)₂] undergoes hydrolysis to form trans-[PtCl₄{N(H)C(NMe₂)OH}₂], whereas the cis isomers lead to the formation of metallacycles through the coupling of two adjacent dialkylcyanamide ligands. acs.org

Aryl Cyanamide Complexes

Aryl cyanamide complexes are of interest due to the electronic properties of the substituted cyanamide ligand, which can act as a bridge for metal-metal coupling in dinuclear complexes, influencing their magnetic properties. nih.gov While this compound is an alkyl, not an aryl cyanamide, the study of aryl cyanamide complexes provides a broader context for understanding the coordination chemistry of substituted cyanamides. For example, a series of mononuclear ruthenium complexes, [Ru(Tp)(dppe)L], where L is a substituted phenylcyanamide (B1618024) ligand, have been synthesized and studied. nih.gov

The synthesis of aryl cyanamides can be achieved through various methods, including the reaction of aryl-amidoximes with p-toluenesulfonyl chloride in the presence of a base, particularly for electron-rich aryl substrates. nih.gov Palladium-catalyzed three-component coupling reactions of aryl isocyanides, allyl methyl carbonate, and trimethylsilyl azide (B81097) have also been employed to synthesize allyl aryl cyanamides. nih.gov

Formation of Cobalt(II) this compound Complexes

Several cobalt(II) complexes containing this compound have been synthesized and characterized. The reaction of cobalt(II) salts with this compound can lead to the formation of complexes with varying coordination environments.

For instance, the dihydrate complexes trans-[Co(H₂O)₄(NCNMe₂)₂]X₂·2H₂O (where X = Cl, Br) have been synthesized and their structures determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net In these complexes, the cobalt(II) ion is in an octahedral geometry, coordinated to four water molecules and two this compound ligands in a trans arrangement. mdpi.comresearchgate.net The crystal structure reveals an extensive three-dimensional network of hydrogen bonds involving the coordinated water molecules, the water of crystallization, and the counter anions. researchgate.net Quantum chemical calculations have classified these hydrogen bonds as weak to moderate in strength. researchgate.net

The coordination of this compound to a hard electrophile like Co(III) in the form of [(NH₃)₅Co(NCNMe₂)]³⁺ has also been studied. This complex activates the nitrile group toward nucleophilic attack. acs.orgacs.org

The table below summarizes key details of some synthesized cobalt(II) this compound complexes.

| Complex | Counter Ion (X) | Coordination Geometry | Key Structural Feature |

| trans-[Co(H₂O)₄(NCNMe₂)₂]X₂·2H₂O | Cl, Br | Octahedral | 3D hydrogen bonding network |

This table presents data on specific cobalt(II) this compound complexes.

Reactions with Organometallic Complexes

This compound reacts with various organometallic complexes, leading to a range of products and demonstrating its versatility as a reactant.

With phenyllithium, this compound undergoes successive additions to form the lithium salts of an amidine, a guanidinylamidine, and ultimately a triazine ring system. cdnsciencepub.com The reaction of lithium dimethylamide with this compound can produce 2,4,6-tris(dimethylamino)-1,3,5-triazine. cdnsciencepub.com

The reaction of this compound with platinum complexes has been extensively studied. Addition of this compound to an aqueous solution of K₂[PtCl₄] yields [PtCl₂(NCNMe₂)₂] in a cis/trans isomeric ratio that is temperature-dependent. acs.org These Pt(II) complexes can be chlorinated to the corresponding Pt(IV) complexes, [PtCl₄(NCNMe₂)₂]. acs.org The hydrolysis of these Pt(IV) complexes is stereospecific, as mentioned in section 3.3.6.1. acs.org Platinum(II)-bound this compound also undergoes cycloaddition reactions with nitrones. doi.org

Ruthenium(II) and Osmium(II) complexes containing phosphinous acid ligands, such as [MCl₂(η⁶-p-cymene)(PMe₂OH)] (M = Ru, Os), have been shown to catalyze the hydration of this compound to N,N-dimethylurea. csic.es The osmium complex generally exhibits higher reactivity. csic.es Computational studies suggest that the nitrogen atom attached to the nitrile group in this compound facilitates the nucleophilic attack by the phosphinous acid ligand. csic.es

The reaction of a diphenyldiphosphene-[W(CO)₅]₃ complex with this compound results in the formal addition of a hydrogen atom and a NCH−NMe₂ unit across the P=P double bond as the major product. acs.org

Osmium Cluster Complexes with this compound Ligands

The coordination of this compound to osmium centers has been investigated, particularly in the context of its activation towards nucleophiles. The complex [(NH₃)₅Os(NCNMe₂)]³⁺ has been synthesized, and it demonstrates a significant activation of the nitrile group (approximately 10⁶-fold) toward nucleophilic attack by hydroxide (B78521) and ammonia. acs.orgacs.org

The hydration of the this compound ligand in this osmium(III) complex is base-catalyzed and produces the coordinated N,N-dimethylurea, [(NH₃)₅OsNHCONMe₂]²⁺. acs.org Amination with liquid ammonia leads to the formation of a coordinated N,N-dimethylguanidine ligand. acs.org

While specific osmium cluster complexes with this compound ligands are not detailed in the provided search results, the reactivity of triosmium carbonyl clusters like [Os₃(CO)₁₀(NCMe)₂] with other sulfur-containing ligands has been studied, indicating the potential for osmium clusters to react with and incorporate ligands like this compound. researchgate.net

Reaction with Oxidizers, Water, or Steam

This compound is reactive with oxidizers, water, and steam. chemicalbook.comsciencemadness.orgnoaa.govlookchem.com

It is incompatible with strong oxidizing acids, and mixing can lead to extremely violent reactions. chemicalbook.comnoaa.gov It is also generally incompatible with other oxidizing agents like peroxides and epoxides. chemicalbook.comnoaa.gov The compound is combustible and can react with oxidizers to produce flames. vedantu.com

Reaction with water or steam can generate toxic and flammable vapors. chemicalbook.com Some sources suggest that contact with water can form cyanide gas. chemicalbook.comsciencemadness.org The hydrolysis of this compound in both acidic and basic aqueous solutions yields carboxylic acids or their salts, and these reactions can generate heat. chemicalbook.comnoaa.gov When heated with water or steam, it can form N,N-dimethylcarbamic acid (Me₂NCOOH) or release toxic nitrogen dioxide. vedantu.com The hydrolysis of this compound to N,N-dimethylurea can also be catalyzed by certain metal complexes, as discussed in section 3.3.6.4. csic.es

The table below summarizes the reactivity of this compound with these substances.

| Reactant | Products/Observations |

| Strong Oxidizing Acids | Extremely violent reactions |

| Peroxides, Epoxides | Incompatible |

| Water/Steam | Can form cyanide gas, toxic vapors, N,N-dimethylcarbamic acid, or nitrogen dioxide upon heating |

| Aqueous Acid/Base | Hydrolyzes to carboxylic acids (or salts) |

This table provides a summary of the known reactions of this compound with common reagents.

Computational and Spectroscopic Studies of Dimethylcyanamide

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the context of dimethylcyanamide, NMR studies, particularly focusing on nitrogen and proton nuclei, have provided significant insights into its electronic structure, interactions with solvents, and reactivity.

Nitrogen NMR Shielding Variations in Different Solvents

High-precision ¹⁴N NMR measurements have been conducted to study the solvent-induced variations in nitrogen shielding for both the cyano (CN) and the dimethylamino (N(CH₃)₂) groups of this compound. uw.edu.pl A key finding is that the solvent-induced changes in shielding are significantly more pronounced for the nitrogen of the cyano group compared to the nitrogen of the dimethylamino group. uw.edu.pl In fact, the nitrogen shielding of the N(CH₃)₂ group remains almost constant regardless of the solvent used. uw.edu.pl

Solvent Effects on Cyano and Dimethylamine (B145610) Moieties

The differential solvent effects on the cyano and dimethylamine moieties provide further understanding of the molecule's electronic distribution. uw.edu.pl The nitrogen shielding of the N(CH₃)₂ group is largely unaffected by solvent polarity, indicating that the lone pair of electrons on this nitrogen does not significantly delocalize into a conjugated π system. uw.edu.pl If such delocalization were to occur, an increase in solvent polarity would be expected to enhance this effect, leading to a strong deshielding of the nitrogen, which is not observed. uw.edu.pl

Table 1: Solvent-Induced ¹⁴N NMR Shielding Variations in this compound Nitrogen shieldings are reported in ppm relative to neat nitromethane.

| Solvent | Shielding of N(CH₃)₂ (ppm) | Shielding of CN (ppm) |

| Cyclohexane | +287.9 | +100.9 |

| CCl₄ | +287.5 | +103.5 |

| Benzene | +286.9 | +105.1 |

| Diethyl ether | +288.1 | +105.3 |

| Dioxane | +287.7 | +107.0 |

| Acetonitrile (B52724) | +287.4 | +108.8 |

| DMSO | +287.0 | +112.5 |

| Methanol | +288.8 | +114.7 |

| Water | +289.4 | +117.5 |

This table was created based on data from the Journal of Molecular Structure. uw.edu.pl

¹H NMR Studies of Protonation Reactions

¹H NMR spectroscopy has been employed to investigate the protonation of this compound in the presence of strong acids. rsc.org These studies, often conducted at low temperatures, help to elucidate the mechanism of reactions involving this compound. rsc.org The protonation of organometallic complexes in the presence of this compound has also been monitored by ¹H NMR, providing insights into the reaction pathways. rsc.org For instance, the reaction of certain osmium cluster complexes with strong acids has been studied, and the mechanism was discussed based on low-temperature ¹H NMR spectroscopy of the protonation process. rsc.org

Infrared (IR) Spectroscopy